tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate is a spirocyclic compound characterized by its unique molecular structure, which integrates both nitrogen and oxygen atoms within its ring system. This compound is classified under carbamates and is notable for its potential applications in medicinal chemistry and organic synthesis. It is recognized for its distinctive reactivity and biological properties, making it a subject of interest in various scientific research fields.
The molecular structure of tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate can be described by the following data:
Property | Value |
---|---|
Molecular Formula | C12H22N2O3 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate |
CAS Number | 2305253-13-6 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2 |
The compound features a spirocyclic structure that allows for unique interactions with biological targets, enhancing its potential for various applications.
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate can undergo several types of chemical reactions:
These reactions contribute to the compound's versatility in synthetic organic chemistry.
The mechanism of action of tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Melting Point | Not specified |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-y}carbamate has several significant applications in scientific research:
This compound's unique structure and properties make it a valuable tool in various fields of research and development, paving the way for innovative solutions in medicinal chemistry and beyond.
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5